7-methyl-6H-[1,2,4]triazolo[5,1-c][1,2,4]triazin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-methyl-6H-[1,2,4]triazolo[5,1-c][1,2,4]triazin-4-one is a heterocyclic compound with the molecular formula C₅H₅N₅O.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-methyl-6H-[1,2,4]triazolo[5,1-c][1,2,4]triazin-4-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 3-amino-1,2,4-triazole with formic acid and acetic anhydride, followed by methylation using methyl iodide . The reaction conditions often require refluxing the mixture for several hours to ensure complete cyclization and formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products .
Analyse Chemischer Reaktionen
Types of Reactions
7-methyl-6H-[1,2,4]triazolo[5,1-c][1,2,4]triazin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding triazolotriazine oxides.
Reduction: Formation of reduced triazolotriazine derivatives.
Substitution: Formation of substituted triazolotriazine compounds with various functional groups.
Wissenschaftliche Forschungsanwendungen
7-methyl-6H-[1,2,4]triazolo[5,1-c][1,2,4]triazin-4-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an antiviral and antimicrobial agent.
Wirkmechanismus
The mechanism of action of 7-methyl-6H-[1,2,4]triazolo[5,1-c][1,2,4]triazin-4-one involves its interaction with specific molecular targets. For instance, in its antiviral application, the compound inhibits viral replication by interfering with the viral RNA polymerase enzyme. This inhibition prevents the virus from synthesizing its RNA, thereby halting its replication cycle . The compound’s structure allows it to bind effectively to the active site of the enzyme, blocking its activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2,4-triazolo[5,1-c][1,2,4]triazin-7-one: Similar structure but lacks the methyl group at the 7th position.
1,2,4-triazolo[3,4-b][1,3,4]thiadiazine: Contains a thiadiazine ring instead of a triazine ring.
1,2,4-triazolo[4,3-b][1,2,4,5]tetrazine: Contains a tetrazine ring instead of a triazine ring.
Uniqueness
7-methyl-6H-[1,2,4]triazolo[5,1-c][1,2,4]triazin-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methyl group at the 7th position enhances its stability and reactivity compared to its non-methylated counterparts .
Eigenschaften
CAS-Nummer |
57351-75-4 |
---|---|
Molekularformel |
C5H5N5O |
Molekulargewicht |
151.13 g/mol |
IUPAC-Name |
7-methyl-6H-[1,2,4]triazolo[5,1-c][1,2,4]triazin-4-one |
InChI |
InChI=1S/C5H5N5O/c1-3-7-5-8-6-2-4(11)10(5)9-3/h2H,1H3,(H,7,8,9) |
InChI-Schlüssel |
KZIMVODUUTZFFB-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC2=NN=CC(=O)N2N1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.